molecular formula C12H9N3O B14886096 5-(Naphthalen-1-yl)-1,2,4-oxadiazol-3-amine

5-(Naphthalen-1-yl)-1,2,4-oxadiazol-3-amine

Cat. No.: B14886096
M. Wt: 211.22 g/mol
InChI Key: BIVFLWKKMZTGLA-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-yl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that features a naphthalene ring fused to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-yl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalen-1-yl hydrazine with cyanogen bromide, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-1-yl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl oxadiazole oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-(Naphthalen-1-yl)-1,2,4-oxadiazol-3-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-yl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds such as naphthalene-1-amine and naphthalene-2-amine share structural similarities.

    Oxadiazole derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole and 3,5-dimethyl-1,2,4-oxadiazole are structurally related.

Uniqueness

5-(Naphthalen-1-yl)-1,2,4-oxadiazol-3-amine is unique due to the combination of the naphthalene and oxadiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

5-naphthalen-1-yl-1,2,4-oxadiazol-3-amine

InChI

InChI=1S/C12H9N3O/c13-12-14-11(16-15-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,13,15)

InChI Key

BIVFLWKKMZTGLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NO3)N

Origin of Product

United States

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